molecular formula C15H21NO4 B13728317 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13728317
M. Wt: 279.33 g/mol
InChI Key: ZHVJMAPRJPOPKU-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-hydroxybenzyl alcohol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or sulfonates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the azetidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar hydroxyl group but lacks the azetidine ring.

    Azetidine-2-carboxylic acid: Contains the azetidine ring but lacks the hydroxyl group and ester functionality.

Uniqueness

3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the hydroxyl group, azetidine ring, and ester functionality. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-[(4-hydroxyphenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-8-11(9-16)10-19-13-6-4-12(17)5-7-13/h4-7,11,17H,8-10H2,1-3H3

InChI Key

ZHVJMAPRJPOPKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)O

Origin of Product

United States

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